5-Acenaphthylenecarboxylic acid
Overview
Description
5-Acenaphthylenecarboxylic acid is an organic compound with the molecular formula C13H8O2. It is a derivative of acenaphthylene, featuring a carboxylic acid functional group at the 5-position of the acenaphthylene ring system. This compound is typically a white to light yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane .
Mechanism of Action
Mode of Action
The mode of action of 5-Acenaphthylenecarboxylic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as polycyclic aromatic hydrocarbons (pahs), have been shown to have mutagenic and carcinogenic properties . They are considered as widespread contaminants in air, soil, and water .
Result of Action
Related compounds such as pahs are known to result in lung, skin, and prostate cancer in humans and harm people’s endocrine system .
Action Environment
It’s worth noting that environmental factors can significantly impact the behavior and effects of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Acenaphthylenecarboxylic acid generally involves the following steps:
Starting Material:
Esterification: Benzo[a]anthracene is then subjected to an acid-catalyzed esterification reaction with tetramethylphenol to form this compound methyl ester.
Hydrolysis: The methyl ester is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Acenaphthylenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylate salts or other oxidized derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted acenaphthylenecarboxylic acid derivatives.
Scientific Research Applications
5-Acenaphthylenecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of polycyclic aromatic hydrocarbons and their biological effects.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed as an additive in plastic materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
5-Acenaphthenecarboxylic acid (C13H10O2): Similar structure but with a different hydrogenation state.
Acenaphthylene-5-carboxylic acid (C13H8O2): Another isomer with a similar molecular formula but different structural arrangement
Uniqueness: 5-Acenaphthylenecarboxylic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
acenaphthylene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVILAASJKYMAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626643 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-43-1 | |
Record name | Acenaphthylene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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